
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is a complex organometallic compound that combines the properties of cyclopentane, difluorobenzene, pyrrole, and titanium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) typically involves the following steps:
Formation of Cyclopentane Derivative: Cyclopentane is functionalized to introduce reactive sites.
Introduction of Difluorobenzene Group: The difluorobenzene moiety is introduced through a substitution reaction.
Pyrrole Ring Formation: The pyrrole ring is synthesized and attached to the cyclopentane-difluorobenzene intermediate.
Titanium Coordination: Finally, titanium is coordinated to the compound, forming the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium and modify the organic ligands.
Substitution: The difluorobenzene and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel complexes facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce various functionalized derivatives.
科学研究应用
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, influencing the reactivity and stability of the compound. The difluorobenzene and pyrrole groups contribute to the compound’s overall bioactivity and chemical behavior.
相似化合物的比较
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different substituents.
Difluorobenzene Compounds: Molecules containing difluorobenzene moieties with varying functional groups.
Pyrrole Complexes: Organometallic compounds featuring pyrrole rings coordinated to different metals.
Uniqueness
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is unique due to its combination of cyclopentane, difluorobenzene, pyrrole, and titanium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C30H32F4N2Ti |
|---|---|
分子量 |
544.4 g/mol |
IUPAC 名称 |
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) |
InChI |
InChI=1S/2C10H6F2N.2C5H10.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H2;/q2*-1;;;+2 |
InChI 键 |
RDVFAMNHCLZGJP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC1.C1CCCC1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



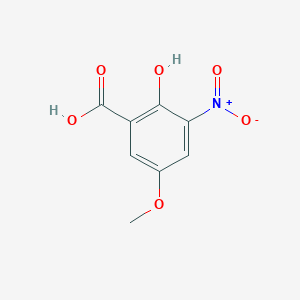
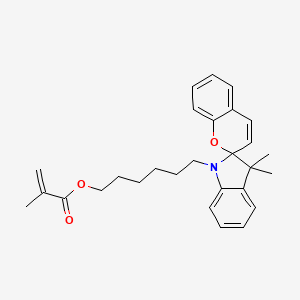
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
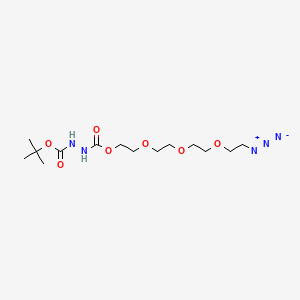



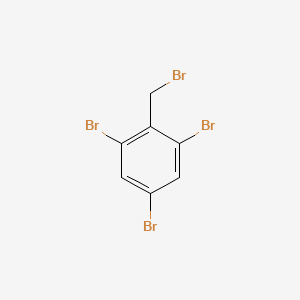
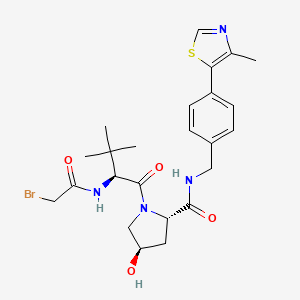
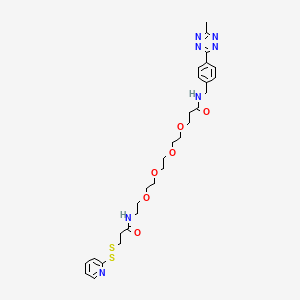
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
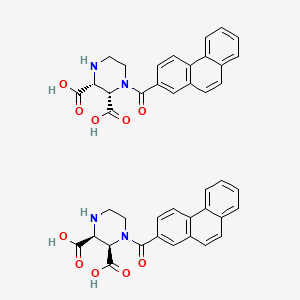
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)
